N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide
Description
Properties
IUPAC Name |
N-[2-(but-2-ynoylamino)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-11(16)14-8-9-15-12(17)10-4-6-13-7-5-10/h4-7H,8-9H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFJVCFWJCDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCNC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide typically involves the coupling of a pyridine derivative with an alkyne-containing intermediate. One common method involves the reaction of 4-aminopyridine with an appropriate alkyne derivative under mild conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the carbon-carbon triple bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{2-[(pyridin-4-yl)formamido]ethyl}but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the formamide group can form hydrogen bonds with target proteins. The alkyne moiety may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid functional groups. Below is a detailed comparison with key analogs from literature and commercial sources.
Table 1: Structural and Physicochemical Comparisons
Key Findings
Reactivity Differences: The target compound’s alkyne group confers reactivity in click chemistry, similar to the butynamide moiety in N-(2-hydroxy-3-{methyl[...]propyl)but-2-ynamide (CAS 141841-89-6). However, the latter’s hydroxypropyl and methyl-pyridinylmethyl substituents may enhance solubility in polar solvents compared to the target compound’s simpler formamidoethyl chain . 6,8-dihydroxy-1,2-dihydroisoquinolin-1-one (CAS 15878-09-8) lacks an alkyne but includes a chlorinated aromatic system, suggesting divergent applications in kinase inhibition or halogen-bonding studies .
Biological Activity: Pyridine-containing analogs like the target compound often exhibit kinase inhibitory or antimicrobial properties.
Synthetic Utility :
- The brominated cyclopropane in 1-bromocyclopropane-1-carbaldehyde highlights the role of strained rings in cycloadditions, whereas the target compound’s alkyne is better suited for azide-alkyne couplings .
Biological Activity
N-{2-[(Pyridin-4-yl)formamido]ethyl}but-2-ynamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyridine ring, an ethyl group, and a but-2-ynamide moiety, which contribute to its reactivity and interaction capabilities with various biological targets. The molecular formula is C9H8N2O, indicating the presence of nitrogen and oxygen functionalities that are critical for biological interactions.
This compound has been shown to engage with biological macromolecules through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. The specific binding sites and affinities for various targets remain areas for further investigation.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been noted for their effectiveness against various bacterial strains. The presence of the formamido group may enhance these properties by facilitating stronger interactions with microbial targets.
Anticancer Properties
Research has highlighted the potential of pyridine-based compounds in cancer therapy. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results in reducing the viability of cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This area is particularly relevant given the rising incidence of neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that pyridine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential use of this compound in treating bacterial infections .
- Anticancer Screening : In a comparative study, various pyridine derivatives were screened for anticancer activity using MTT assays on different cancer cell lines. Results indicated that modifications in the structure significantly influenced cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress revealed that certain pyridine-based compounds could reduce cell death significantly compared to controls, suggesting a protective mechanism that warrants further exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(Pyridin-3-YL)but-2-ynamide | Similar ynamide structure | Moderate antimicrobial activity |
| N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide | Ethyl group attached to pyridine | Potential anticancer properties |
| 3-(Pyridin-4-YL)-1H-pyrazole | Contains pyrazole instead of ynamide | Distinct neuroprotective effects |
| N-[2-(Thienyl)ethyl]but-2-ynamide | Thienyl group instead of pyridine | Varies in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
